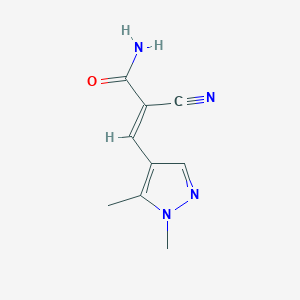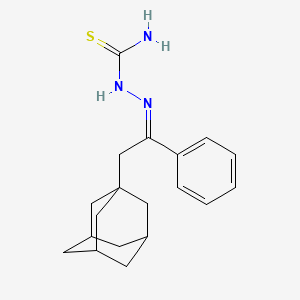![molecular formula C16H24N2O2 B5314299 (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)
(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine, also known as TPOCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPOCA is a derivative of hindered amine light stabilizers (HALS), which are commonly used in the production of plastics, coatings, and polymers to prevent degradation caused by UV radiation.
作用機序
(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine acts as a radical scavenger, neutralizing free radicals generated by UV radiation and oxidative stress. The compound's mechanism of action involves the donation of a hydrogen atom to the free radical, resulting in the formation of a stable product. This process prevents the free radical from reacting with other molecules, thereby preventing degradation.
Biochemical and Physiological Effects:
Studies have shown that (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases. (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects could be beneficial in the treatment of diseases characterized by oxidative stress and inflammation, such as cancer, cardiovascular disease, and neurodegenerative disorders.
実験室実験の利点と制限
(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has several advantages for use in lab experiments, including its high purity level, stability, and ease of synthesis. However, (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine's limited solubility in water and organic solvents can pose challenges in certain applications. In addition, (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine's mechanism of action is not fully understood, which could limit its potential applications in certain fields.
将来の方向性
For the study of (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine include the development of (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine-based therapies and the investigation of its potential applications in the development of new materials.
合成法
The synthesis of (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine involves the reaction between 4-aminobenzophenone and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in the presence of a carbodiimide coupling agent. The reaction yields (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine as a white crystalline powder with a high purity level. The synthesis method of (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine is relatively simple and cost-effective, making it a viable option for large-scale production.
科学的研究の応用
(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has been extensively studied for its potential applications in various fields, including the prevention of UV-induced degradation in polymers, coatings, and plastics. In addition, (4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine has been investigated for its antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases.
特性
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl) 4-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2)10-5-11-16(3,4)18(15)20-14(19)12-6-8-13(17)9-7-12/h6-9H,5,10-11,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOQSWNWZVKCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1OC(=O)C2=CC=C(C=C2)N)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-bromo-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5314221.png)

![2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5314233.png)

![5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide](/img/structure/B5314245.png)
![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)

![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)